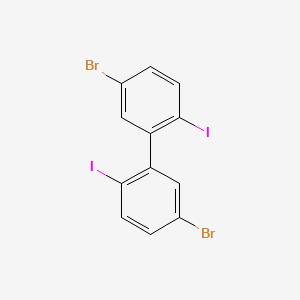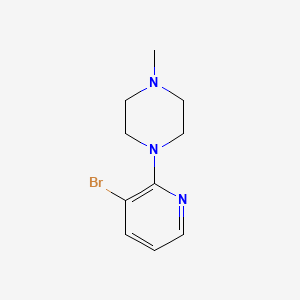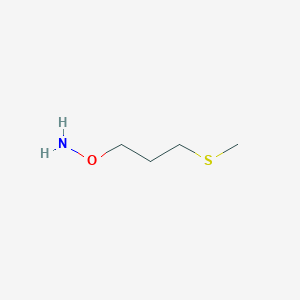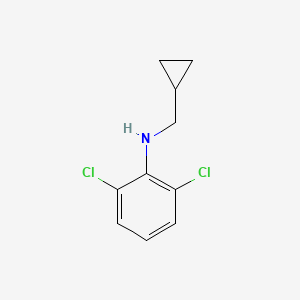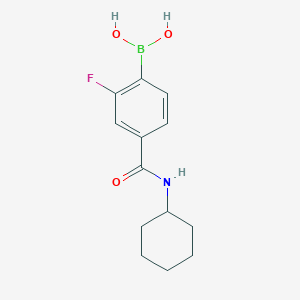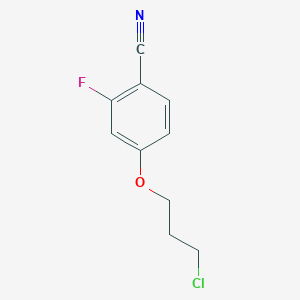
4-(3-Chloropropoxy)-2-fluorobenzonitrile
Übersicht
Beschreibung
Synthesis Analysis
An efficient multigram two-step synthesis of 4-(ω-chloroalkoxy)phenols has been reported . The synthesis starts from 4-hydroxybenzaldehyde and reagents with the general formula Cl(CH2)nX (X = Cl, n = 2; X = OTs, n = 3) .Molecular Structure Analysis
Spectral analysis and different quantum mechanical studies of four pharmaceutically active compounds including 4′-(3-chloropropoxy)acetanilide have been reported . The simulated IR spectrum of these compounds was compared with experimentally available data .Chemical Reactions Analysis
A study reported that the compound 4′-(3-chloropropoxy)acetanilide was found to interact with graphene and fullerene, forming molecular self-assemblies . These self-assemblies showed tremendous enhancement in various physicochemical properties when compared with its constituents .Wissenschaftliche Forschungsanwendungen
Quantum Mechanical Studies
This compound has been used in spectroscopic analysis and different quantum mechanical studies . The simulated IR spectrum of these compounds was compared with experimentally available data, and essential functional group assignments were made . The frontier orbital properties and other derived local energy descriptors talk about the relative stability and reactivity .
Photovoltaic Efficiency
The photovoltaic efficiency of the compounds was studied from the simulated electronic spectra . The compound was found to interact with graphene and fullerene, to form molecular self-assembly . These self-assemblies showed tremendous enhancement in various physicochemical properties when compared with its constituents .
Biological Activity
The biological activity of the compounds was predicted using molecular docking studies . Interestingly, the graphene/fullerene drug molecular assembly shows enhanced biological activity when compared with individual drug molecules .
Detection of Drugs
The compound can be used for the detection of drugs in a pharmacological or biological sample . On adsorption with a graphene/fullerene surface, all adsorbed complex shows enhancement in the Raman activity giving surface enhanced Raman spectra (SERS) .
Synthetic Chemistry
In the field of synthetic chemistry , “4-(3-Chloropropoxy)-2-fluorobenzonitrile” is used as a chemical intermediate in the synthesis of other compounds. The specific methods of application can vary depending on the desired end product.
Medicinal Chemistry
This compound is used in the synthesis of quinazoline-pyrrole hybrid compounds, which have potential antitumor activity . The synthesis involves reacting “4-(3-Chloropropoxy)-2-fluorobenzonitrile” with other reagents to form the hybrid compounds.
Wirkmechanismus
Target of Action
Similar compounds have been found to target insect odorant binding proteins and acetylcholinesterase .
Mode of Action
Based on the targets of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function .
Pharmacokinetics
A structurally similar compound, n-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 inhibitor .
Result of Action
Similar compounds have been found to exhibit insecticidal activity .
Eigenschaften
IUPAC Name |
4-(3-chloropropoxy)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-4-1-5-14-9-3-2-8(7-13)10(12)6-9/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVRSCGERNOGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropropoxy)-2-fluorobenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



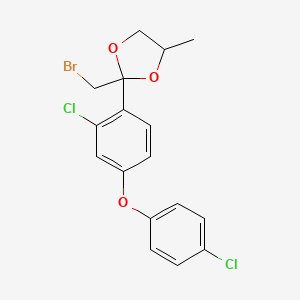
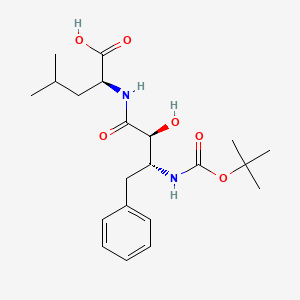
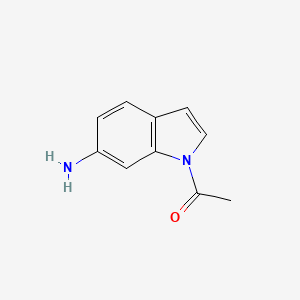
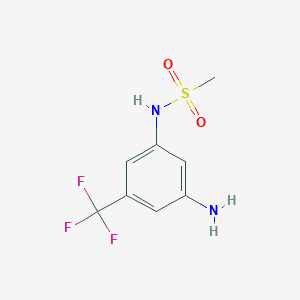


![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)
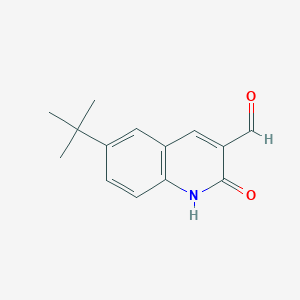
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3161863.png)
